molecular formula C12H9ClO5 B1363280 [(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid CAS No. 326102-48-1

[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid

Cat. No.: B1363280
CAS No.: 326102-48-1
M. Wt: 268.65 g/mol
InChI Key: ZWRVNXQUKBLRAT-UHFFFAOYSA-N
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Description

[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid is a useful research compound. Its molecular formula is C12H9ClO5 and its molecular weight is 268.65 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of [(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid are currently unknown

Biochemical Pathways

Without specific knowledge of the compound’s targets, it is difficult to determine the exact biochemical pathways affected by this compound . Once the targets are identified, it will be possible to map out the downstream effects on various biochemical pathways.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown . These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors could include pH, temperature, presence of other molecules, and the specific cellular environment. Understanding these factors is crucial for optimizing the use of this compound in a therapeutic context.

Biochemical Analysis

Biochemical Properties

[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication in bacteria . This inhibition leads to the disruption of bacterial cell division and growth. Additionally, this compound exhibits binding interactions with proteins involved in inflammatory pathways, thereby modulating inflammatory responses .

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the expression of genes involved in inflammatory responses, leading to reduced inflammation . Furthermore, it impacts cellular metabolism by inhibiting key enzymes, thereby altering metabolic flux and metabolite levels .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to bacterial DNA gyrase, inhibiting its activity and preventing DNA replication . Additionally, this compound can interact with proteins involved in inflammatory pathways, leading to the inhibition of pro-inflammatory cytokine production . These interactions result in the modulation of gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound exhibits stability under various conditions, with minimal degradation observed over extended periods . Long-term studies have shown that it can maintain its inhibitory effects on bacterial growth and inflammatory responses, indicating its potential for sustained therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant antimicrobial and anti-inflammatory effects without notable toxicity . At higher doses, some adverse effects, such as hepatotoxicity and nephrotoxicity, have been observed . These findings highlight the importance of optimizing dosage to balance efficacy and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its biotransformation and elimination . The compound’s metabolism leads to the formation of various metabolites, some of which retain biological activity . These interactions can influence metabolic flux and alter the levels of key metabolites in cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound can be actively transported into cells via membrane transporters, where it accumulates in specific cellular compartments . This localization is crucial for its biological activity and therapeutic potential .

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. It can be directed to particular organelles, such as the nucleus and mitochondria, through targeting signals and post-translational modifications . This localization is essential for its interactions with target biomolecules and the modulation of cellular processes .

Properties

IUPAC Name

2-(6-chloro-4-methyl-2-oxochromen-7-yl)oxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClO5/c1-6-2-12(16)18-9-4-10(17-5-11(14)15)8(13)3-7(6)9/h2-4H,5H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWRVNXQUKBLRAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50354808
Record name [(6-Chloro-4-methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50354808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

326102-48-1
Record name 2-[(6-Chloro-4-methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=326102-48-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [(6-Chloro-4-methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50354808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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